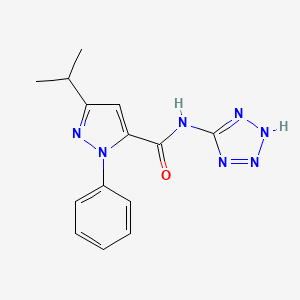
1-phenyl-3-(propan-2-yl)-N-(1H-tetrazol-5-yl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-phenyl-3-(propan-2-yl)-N-(1H-tetrazol-5-yl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-3-(propan-2-yl)-N-(1H-tetrazol-5-yl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the phenyl group: This step may involve the use of a phenyl halide in a nucleophilic substitution reaction.
Attachment of the tetrazole moiety: This can be done through a cycloaddition reaction involving an azide and a nitrile.
Formation of the carboxamide group: This step may involve the reaction of the pyrazole derivative with an isocyanate.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-3-(propan-2-yl)-N-(1H-tetrazol-5-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: As a potential therapeutic agent for various diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-phenyl-3-(propan-2-yl)-N-(1H-tetrazol-5-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide: Lacks the tetrazole moiety.
1-phenyl-3-(propan-2-yl)-N-(1H-tetrazol-5-yl)-1H-pyrazole-4-carboxamide: Different position of the carboxamide group.
Uniqueness
1-phenyl-3-(propan-2-yl)-N-(1H-tetrazol-5-yl)-1H-pyrazole-5-carboxamide is unique due to the presence of both the tetrazole and carboxamide groups, which may confer specific biological activities and chemical reactivity.
Biological Activity
1-Phenyl-3-(propan-2-yl)-N-(1H-tetrazol-5-yl)-1H-pyrazole-5-carboxamide, a compound with the CAS number 1324065-93-1, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C₁₄H₁₅N₇O, with a molecular weight of 297.32 g/mol. The structure features a pyrazole ring substituted with an isopropyl group and a tetrazole moiety, which are known to enhance biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅N₇O |
| Molecular Weight | 297.32 g/mol |
| CAS Number | 1324065-93-1 |
| Chemical Structure | Chemical Structure |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The process includes the formation of the pyrazole core, followed by the introduction of the tetrazole ring through cyclization reactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including our compound of interest. A series of experiments demonstrated significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, in one study, compounds similar to this compound exhibited zones of inhibition comparable to standard antibiotics like streptomycin .
Anti-inflammatory Effects
The compound has shown promising anti-inflammatory properties. In vitro assays indicated that it could inhibit pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations lower than those required for traditional anti-inflammatory drugs . This suggests potential applications in treating inflammatory diseases.
Enzyme Inhibition
Research has also focused on the enzyme inhibition capabilities of this compound. It has been observed to inhibit alpha-amylase effectively, which could be beneficial for managing diabetes by controlling blood sugar levels . The mechanism involves binding to the enzyme's active site, thereby preventing substrate hydrolysis.
Case Studies
Several studies have documented the biological activities of related compounds:
- Antimicrobial Screening : A study screened various pyrazole derivatives against E. coli and S. aureus, where certain derivatives exhibited significant antimicrobial activity with minimum inhibitory concentrations (MICs) lower than those of established antibiotics .
- Anti-inflammatory Research : Another investigation into pyrazole derivatives revealed that specific modifications could enhance anti-inflammatory effects significantly, with some compounds achieving over 80% inhibition of TNF-α production at low concentrations .
- Enzyme Activity : A comparative study on enzyme inhibitors showed that derivatives with similar structures to our compound displayed potent alpha-amylase inhibition, suggesting potential for further development in diabetes management .
Properties
Molecular Formula |
C14H15N7O |
|---|---|
Molecular Weight |
297.32 g/mol |
IUPAC Name |
2-phenyl-5-propan-2-yl-N-(2H-tetrazol-5-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H15N7O/c1-9(2)11-8-12(13(22)15-14-16-19-20-17-14)21(18-11)10-6-4-3-5-7-10/h3-9H,1-2H3,(H2,15,16,17,19,20,22) |
InChI Key |
RRMACTGKIRLVJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=C1)C(=O)NC2=NNN=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















